molecular formula C26H32ClN3O B15347785 Acetamide, N-(2-(diethylamino)ethyl)-2,2-diphenyl-N-(4-pyridylmethyl)-, hydrochloride CAS No. 97702-93-7

Acetamide, N-(2-(diethylamino)ethyl)-2,2-diphenyl-N-(4-pyridylmethyl)-, hydrochloride

Cat. No.: B15347785
CAS No.: 97702-93-7
M. Wt: 438.0 g/mol
InChI Key: RANPFLVKSVQQDL-UHFFFAOYSA-N
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Description

Molecular Formula: C₂₆H₃₁N₃O·HCl
Structural Features:

  • Two phenyl groups (2,2-diphenyl) contributing to hydrophobic interactions.
  • A 4-pyridylmethyl substituent (N-(4-pyridylmethyl)) offering hydrogen-bonding capabilities.
  • Hydrochloride salt form improves aqueous solubility for pharmaceutical applications .

Properties

CAS No.

97702-93-7

Molecular Formula

C26H32ClN3O

Molecular Weight

438.0 g/mol

IUPAC Name

2-[(2,2-diphenylacetyl)-(pyridin-4-ylmethyl)amino]ethyl-diethylazanium;chloride

InChI

InChI=1S/C26H31N3O.ClH/c1-3-28(4-2)19-20-29(21-22-15-17-27-18-16-22)26(30)25(23-11-7-5-8-12-23)24-13-9-6-10-14-24;/h5-18,25H,3-4,19-21H2,1-2H3;1H

InChI Key

RANPFLVKSVQQDL-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCN(CC1=CC=NC=C1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2-(diethylamino)ethyl)-2,2-diphenyl-N-(4-pyridylmethyl)-, hydrochloride typically involves multiple steps:

    Formation of the Acetamide Backbone: The initial step involves the formation of the acetamide backbone through the reaction of acetic anhydride with an appropriate amine.

    Introduction of the Diethylaminoethyl Group: This step involves the alkylation of the acetamide with diethylaminoethyl chloride in the presence of a base such as sodium hydride.

    Attachment of the Diphenyl Moiety: The diphenyl group is introduced via a Friedel-Crafts acylation reaction using benzene and an acyl chloride derivative.

    Incorporation of the Pyridylmethyl Group: The final step involves the reaction of the intermediate compound with 4-pyridylmethyl chloride under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions is crucial to ensure high purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylaminoethyl group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis and medicinal chemistry.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. Its ability to bind to proteins and nucleic acids makes it a useful tool in biochemical assays and drug discovery.

Medicine

Medically, Acetamide, N-(2-(diethylamino)ethyl)-2,2-diphenyl-N-(4-pyridylmethyl)-, hydrochloride is investigated for its potential therapeutic effects. It may act as a ligand for certain receptors, influencing biological pathways and offering potential as a pharmaceutical agent.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of Acetamide, N-(2-(diethylamino)ethyl)-2,2-diphenyl-N-(4-pyridylmethyl)-, hydrochloride involves its interaction with specific molecular targets. The diethylaminoethyl group can interact with receptors or enzymes, modulating their activity. The diphenyl and pyridylmethyl groups contribute to the compound’s binding affinity and specificity, influencing various biological pathways.

Comparison with Similar Compounds

Physicochemical Properties :

  • Predicted Collision Cross-Section (CCS): 202.3 Ų ([M+H]+) .
  • Molecular Weight: 438.06 g/mol .

Comparison with Structurally Similar Compounds

Functional Analog: Lidocaine Hydrochloride

Molecular Formula : C₁₄H₂₂N₂O·HCl
Key Differences :

  • Lidocaine lacks the diphenyl and pyridylmethyl groups but shares the diethylaminoethyl moiety.
  • Pharmacological Activity : Lidocaine is a well-established local anesthetic and antiarrhythmic agent .
  • Toxicity : LD₅₀ (mouse, intraperitoneal) = 150 mg/kg for the target compound’s analog (N-(2-pyridylmethyl) variant) ; Lidocaine’s LD₅₀ (mouse, oral) = 190 mg/kg .

Structural Analog: N-(2-(Diethylamino)ethyl)-2-(p-methoxyphenoxy)acetamide (Mefexamide Hydrochloride)

Molecular Formula : C₁₅H₂₄N₂O₃·HCl
Key Similarities :

  • Diethylaminoethyl group and hydrochloride salt.
  • Pharmacological Activity : Mefexamide exhibits analgesic and antipyretic properties .
  • Structural Divergence: Replaces diphenyl and pyridylmethyl groups with a p-methoxyphenoxy substituent.

Pyridylmethyl Variant: N-(2-Pyridylmethyl) Analog

Molecular Formula : C₂₆H₃₁N₃O·HCl
Key Differences :

  • Substitutes the 4-pyridylmethyl group with a 2-pyridylmethyl group.
  • Toxicity : LD₅₀ (mouse, intraperitoneal) = 150 mg/kg, suggesting similar acute toxicity to the target compound .

Antimicrobial Acetamide Derivatives

Examples :

  • N-(4-Oxo-2-arylthiazolidin-3-yl) Acetamides: Exhibit antibacterial and antifungal activities due to thiazolidinone moieties .
  • 2-(3,4-Dichlorophenyl)acetamide : Demonstrates structural flexibility with hydrogen-bonding motifs for antimicrobial applications .

Hypoglycemic Acetamides

Examples :

  • Thiazolidinedione-Acetamide Hybrids : Show significant hypoglycemic activity via PPAR-γ agonism .

Data Table: Comparative Analysis

Compound Name Molecular Weight (g/mol) Key Substituents Pharmacological Activity LD₅₀ (Mouse, Intraperitoneal)
Target Compound 438.06 Diethylaminoethyl, Diphenyl, 4-Pyridylmethyl Not reported (Potential anesthetic) 150 mg/kg (Analog)
Lidocaine Hydrochloride 270.80 Diethylaminoethyl, Xylidine Local Anesthetic 190 mg/kg (Oral)
Mefexamide Hydrochloride 329.87 Diethylaminoethyl, p-Methoxyphenoxy Analgesic, Antipyretic Not reported
2-(3,4-Dichlorophenyl)acetamide 334.21 Dichlorophenyl, Pyrazolyl Antimicrobial Not reported
Thiazolidinedione-Acetamide Hybrid (3d) 415.45 Thiazolidinedione, Methoxyphenyl Hypoglycemic Not reported

Research Findings and Gaps

  • Antimicrobial Derivatives: Thiazolidinone and dichlorophenyl acetamides highlight the role of electron-withdrawing groups in enhancing antimicrobial efficacy .
  • Hypoglycemic Activity : Thiazolidinedione hybrids demonstrate the importance of heterocyclic moieties in modulating glucose metabolism .

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